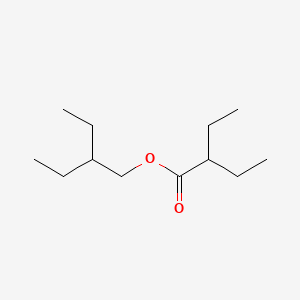

2-Ethylbutyl 2-ethylbutyrate

Beschreibung

Contextualization within Ester Chemistry Research

2-Ethylbutyl 2-ethylbutyrate is an organic compound classified as an ester. Esters are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group. They are formed through the esterification of a carboxylic acid and an alcohol. In the case of this compound, it is the ester of 2-ethylbutanoic acid and 2-ethylbutan-1-ol. Its molecular formula is C₁₂H₂₄O₂. nih.gov

The study of esters is a significant subfield of organic chemistry, largely due to their diverse applications as fragrances, flavorings, solvents, and plasticizers. chemimpex.com The specific properties of an ester are dictated by the structure of its constituent alcohol and carboxylic acid. For instance, simpler esters like ethyl butyrate (B1204436) are known for their fruity aromas and are used extensively in the food and fragrance industries. chemimpex.comwikipedia.org In contrast, the branched structure of both the acyl and alkyl chains in this compound results in different physical and chemical properties, directing its research away from flavor and fragrance applications and towards other industrial uses. thegoodscentscompany.com Research into such larger, more complex esters often explores their potential as synthetic lubricants, specialty solvents, or intermediates in chemical synthesis. chemimpex.comdtic.mil

Scope and Significance of Academic Inquiry

The academic and industrial investigation of this compound encompasses its synthesis, purification, and comprehensive characterization. The significance of this inquiry lies in establishing a structure-property relationship, which is fundamental to developing new materials and formulations. A key area of interest for esters with this type of branched structure is in the field of synthetic lubricants, where properties like viscosity, thermal stability, and low pour points are critical. dtic.mil

The characterization of this compound involves a range of modern analytical techniques. Spectroscopic methods are essential for confirming its molecular structure. nzqa.govt.nz Available data includes ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.gov Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are employed for its separation and analysis, which is vital for purity assessment and quantitative determination. sielc.comresearchgate.net For example, a reverse-phase HPLC method has been developed for its analysis using a mobile phase of acetonitrile (B52724) and water. sielc.com

The data gathered from these analytical studies are crucial for its potential application in various fields. While it is not intended for use in fragrances or flavors, its specific physical properties make it a subject of interest for other industrial applications. thegoodscentscompany.com

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-ethylbutyl 2-ethylbutanoate nih.gov |

| CAS Number | 55145-34-1 nih.gov |

| Molecular Formula | C₁₂H₂₄O₂ nih.gov |

| InChI Key | RXQJGYAUTJRBMH-UHFFFAOYSA-N nih.gov |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 200.32 g/mol | PubChem nih.gov |

| Boiling Point (est.) | 222.02 °C @ 760 mmHg | The Good Scents Company thegoodscentscompany.com |

| Flash Point (est.) | 197.00 °F (91.80 °C) | The Good Scents Company thegoodscentscompany.com |

| XLogP3-AA | 3.9 | PubChem nih.gov |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

55145-34-1 |

|---|---|

Molekularformel |

C12H24O2 |

Molekulargewicht |

200.32 g/mol |

IUPAC-Name |

2-ethylbutyl 2-ethylbutanoate |

InChI |

InChI=1S/C12H24O2/c1-5-10(6-2)9-14-12(13)11(7-3)8-4/h10-11H,5-9H2,1-4H3 |

InChI-Schlüssel |

RXQJGYAUTJRBMH-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CC)COC(=O)C(CC)CC |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Reaction Engineering

Conventional Esterification Pathways

Conventional methods for synthesizing 2-ethylbutyl 2-ethylbutyrate predominantly involve direct esterification or derivatization reactions. These pathways are well-established in organic synthesis for the formation of esters.

Direct Esterification of Carboxylic Acids and Alcohols

The most common and direct route for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves the direct condensation of 2-ethylbutyric acid with 2-ethylbutanol in the presence of an acid catalyst. The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product side are often employed, such as using an excess of one reactant or removing the water formed during the reaction.

The direct esterification of 2-ethylbutyric acid with 2-ethylbutanol proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid is protonated by the catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

A variety of acid catalysts can be employed to facilitate the esterification of 2-ethylbutyric acid with 2-ethylbutanol. These can be broadly categorized as homogeneous and heterogeneous catalysts.

Homogeneous Catalysts:

Sulfuric Acid (H₂SO₄): A strong and inexpensive acid, widely used in industrial esterification.

p-Toluenesulfonic Acid (PTSA): A solid organic acid that is often easier to handle than sulfuric acid.

Hydrochloric Acid (HCl): A strong mineral acid, though its volatility can be a disadvantage.

Heterogeneous Catalysts:

Acidic Ion-Exchange Resins (e.g., Amberlyst-15): These solid catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for reuse.

Zeolites: Microporous aluminosilicate (B74896) minerals with acidic sites that can catalyze esterification.

Sulfated Zirconia: A solid superacid catalyst known for its high activity in various acid-catalyzed reactions.

The choice of catalyst can significantly impact the reaction rate and yield. For sterically hindered substrates like 2-ethylbutyric acid and 2-ethylbutanol, stronger acids or catalysts with larger pore sizes (in the case of heterogeneous catalysts) may be required to achieve reasonable reaction rates.

| Catalyst Type | Catalyst Example | Typical Reaction Conditions | Advantages | Disadvantages |

| Homogeneous | Sulfuric Acid | 80-120 °C, 1-5 mol% | High activity, low cost | Difficult to separate, corrosive |

| Homogeneous | p-Toluenesulfonic Acid | 80-120 °C, 1-5 mol% | Easier to handle than H₂SO₄ | Difficult to separate, corrosive |

| Heterogeneous | Amberlyst-15 | 80-120 °C | Easy separation, reusable | Lower activity than homogeneous |

| Heterogeneous | Zeolite H-BEA | 100-150 °C | Shape selectivity, reusable | Potential for pore diffusion limitations |

Derivatization Reactions Involving this compound Precursors

An alternative to direct esterification involves the use of more reactive derivatives of 2-ethylbutyric acid. These methods can often proceed under milder conditions and may offer higher yields, particularly for sterically hindered substrates.

One common approach is the reaction of an acyl chloride, such as 2-ethylbutyryl chloride , with 2-ethylbutanol. The reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the hydrochloric acid byproduct.

Another method involves the use of a carboxylic acid anhydride. 2-Ethylbutyric anhydride can react with 2-ethylbutanol, often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), to form the desired ester.

Transesterification is another viable derivatization pathway. For instance, a simple ester of 2-ethylbutyric acid, such as methyl 2-ethylbutyrate , can be reacted with 2-ethylbutanol in the presence of an acid or base catalyst. To drive the equilibrium towards the product, the lower-boiling alcohol (methanol in this case) is typically removed by distillation. wikipedia.org

Biocatalytic Synthesis and Biotechnological Production

In recent years, the use of enzymes as catalysts for ester synthesis has gained significant attention due to their high selectivity, mild reaction conditions, and environmentally friendly nature. Lipases are the most commonly employed enzymes for this purpose.

Lipase-Catalyzed Esterification Research

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) can catalyze the esterification of 2-ethylbutyric acid and 2-ethylbutanol in non-aqueous media. The enzymatic reaction is also reversible, and water removal is often necessary to achieve high yields.

The steric hindrance of both the carboxylic acid and the alcohol presents a challenge for lipase-catalyzed synthesis. The active site of a lipase (B570770) is a tunnel-like structure, and bulky substrates may have difficulty accessing it. Therefore, the choice of lipase is crucial for the successful synthesis of this compound. Lipases from Candida antarctica (specifically Lipase B, often immobilized as Novozym 435) are known for their broad substrate specificity and ability to catalyze the esterification of sterically hindered substrates.

Research on the enzymatic synthesis of other branched-chain esters has shown that reaction parameters such as temperature, substrate molar ratio, enzyme loading, and the nature of the solvent can significantly influence the reaction rate and final conversion. For instance, in the synthesis of ethyl butyrate (B1204436) using immobilized Candida antarctica lipase B, conversions of over 90% have been achieved. nih.gov

| Enzyme Source | Immobilization Support | Optimal Temperature (°C) | Substrate Molar Ratio (Acid:Alcohol) | Solvent | Conversion (%) | Reference |

| Candida antarctica Lipase B | Magnetic Nanoparticles | 45 | 1:1 | Heptane | >90 | nih.gov |

| Rhizomucor miehei | Chitosan | 25 | 1:1 | Not specified | >90 | nih.gov |

While specific studies on the lipase-catalyzed synthesis of this compound are limited, the data from analogous systems suggest that this is a feasible and promising route for its production. Further research would be needed to optimize the reaction conditions for this particular ester.

Enzyme Characterization and Substrate Specificity Studies

The biocatalytic synthesis of branched-chain esters like this compound predominantly involves the use of lipases. These enzymes exhibit catalytic activity in the esterification of sterically hindered substrates, such as branched acids and alcohols. While the synthesis of 2-ethylhexyl 2-ethylhexanoate (B8288628) has been met with challenges, requiring high lipase concentrations and extended reaction times for modest conversions, altering the structure of the acid, for instance from an ethyl to a methyl branch, has shown to significantly improve synthesis efficiency. mdpi.com

Lipases, a class of hydrolases, are particularly well-suited for these reactions. Their active site, often featuring a catalytic triad (B1167595) of serine, histidine, and aspartate/glutamate, can accommodate the bulky nature of branched substrates. The specificity of a lipase towards a particular substrate is a critical factor in process development. For example, in the synthesis of other esters, lipases have demonstrated high enantio- and regio-selectivity. frontiersin.org The selection of an appropriate lipase is therefore a crucial first step in developing an efficient biocatalytic process for this compound. Computational and experimental studies have been employed to identify enzymes with broad substrate specificity and high product yields, suggesting a potential pathway for discovering efficient biocatalysts for industrial applications. nih.gov

Immobilized Enzyme Systems for Enhanced Bioproduction

To improve the economic viability and operational stability of enzymatic processes, lipases are frequently immobilized on solid supports. Immobilization offers several advantages, including enhanced stability, ease of separation from the reaction mixture, and the potential for continuous operation and enzyme reuse. mdpi.commdpi.com This is a critical consideration for industrial-scale production, as the cost of the enzyme can be a significant factor. mdpi.com

The table below illustrates the reusability of immobilized Novozym 435 in the synthesis of octyl formate, highlighting the stability of the biocatalyst over multiple reaction cycles.

| Reuse Cycle | Relative Conversion (%) |

| 1 | 100 |

| 2 | 98.5 |

| 3 | 97.2 |

| 4 | 96.8 |

| 5 | 95.5 |

| 6 | 94.3 |

| 7 | 93.1 |

| 8 | 92.0 |

| 9 | 90.8 |

| 10 | 89.5 |

This interactive table is based on data for a similar ester synthesis and demonstrates the principle of enzyme reusability.

Optimizing Biocatalytic Reaction Parameters

The efficiency of the enzymatic synthesis of this compound is highly dependent on the optimization of various reaction parameters. Key factors that influence the reaction rate and product yield include temperature, substrate molar ratio, and enzyme concentration. mdpi.com

Temperature: The reaction temperature affects both the enzyme's activity and stability. While higher temperatures generally increase the initial reaction rate, they can also lead to enzyme denaturation over time. For the synthesis of a branched-chain biolubricant, 80°C was selected as the optimal temperature, balancing reaction rate with operational stability. mdpi.com

Substrate Molar Ratio: The stoichiometry of the alcohol and carboxylic acid can significantly impact the equilibrium of the esterification reaction. An excess of one of the substrates, typically the alcohol, is often used to drive the reaction towards product formation. For example, in the synthesis of 2-ethylhexyl 2-methylhexanoate, a 10% molar excess of the alcohol was found to be optimal. researchgate.net

Enzyme Concentration: The concentration of the biocatalyst influences the reaction rate. Increasing the enzyme concentration generally leads to a faster reaction, but beyond a certain point, the increase may not be proportional due to mass transfer limitations or economic constraints. In the synthesis of a second-generation biolubricant, a biocatalyst concentration of 2.5% (w/w) was determined to be optimal. mdpi.com

The following table summarizes the optimized reaction parameters for the synthesis of analogous branched-chain esters, providing a reference for the production of this compound.

| Parameter | Optimized Value | Reference Compound |

| Temperature | 70-80 °C | 2-ethylhexyl 2-methylhexanoate / Second-generation biolubricant |

| Substrate Molar Ratio (Alcohol:Acid) | 1.1:1 | 2-ethylhexyl 2-methylhexanoate |

| Enzyme Concentration | 2.5% (w/w) | Second-generation biolubricant |

This interactive table showcases typical optimized parameters for similar biocatalytic ester syntheses.

Sustainable Production from Biomass Feedstocks

The precursors for this compound, namely 2-ethylbutanoic acid and 2-ethyl-1-butanol (B44090), can potentially be derived from renewable biomass resources, aligning with the principles of green chemistry.

2-Ethylbutanoic acid, a C6 carboxylic acid, can be produced through the microbial fermentation of biomass. This process, known as acidogenesis, is a stage within anaerobic digestion where complex organic materials are converted into short and medium-chain carboxylic acids. psu.edu By inhibiting the final stage of anaerobic digestion, methanogenesis, it is possible to accumulate these valuable carboxylic acids. psu.edu

Lignocellulosic biomass, such as agricultural residues, is a promising feedstock for this process. scienceopen.com Pretreatment of the biomass is often necessary to break down its complex structure and make the carbohydrates more accessible to microbial conversion. psu.edu The fermentation is carried out by mixed microbial cultures that hydrolyze the biomass and ferment the resulting sugars into a mixture of carboxylic acids. psu.eduscienceopen.com Research has focused on optimizing this process to increase the yield of specific medium-chain carboxylic acids. nih.gov For instance, Clostridium tyrobutyricum has been investigated for its ability to produce butyric acid, a related short-chain fatty acid, from glucose. mdpi.com

Novel Synthetic Routes and Process Development

Beyond biocatalysis, chemical synthesis provides alternative pathways for producing the precursors of this compound.

The synthesis of the 2-ethylbutanoic acid precursor can be achieved through the oxidation of the corresponding primary alcohol, 2-ethyl-1-butanol. One method for this transformation is through oxidative alkaline fusion. This process involves reacting an organic compound with a strong base, such as an alkali metal hydroxide, at elevated temperatures in a finely divided form. While specific applications to 2-ethyl-1-butanol are not extensively detailed, the general principle involves the oxidation of primary alcohols to their corresponding carboxylic acids. wikipedia.org

More conventional methods for the oxidation of primary alcohols to carboxylic acids often employ strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. wikipedia.orgchemistrysteps.com The reaction with potassium permanganate is typically conducted in an alkaline aqueous solution. wikipedia.org The mechanism is thought to involve the transfer of a hydride from the alcohol (or its alkoxide) to the permanganate species. ethernet.edu.et These oxidation reactions are a fundamental transformation in organic chemistry for the synthesis of carboxylic acids. wikipedia.orglibretexts.orgresearchgate.net A patent has also described a novel synthetic route for 2-ethylbutanoic acid starting from propionaldehyde (B47417) and an ethyl magnesium halide, followed by reaction with carbon dioxide, offering an alternative with potentially higher atom economy. google.com

Hydrogenation-Based Syntheses

While direct synthesis of this compound via a single hydrogenation step is not a commonly documented industrial process, hydrogenation plays a crucial role in the synthesis of precursors for esters. The industrial production of alcohols, such as 2-ethylbutanol, often involves hydrogenation steps. For instance, aldehydes can be hydrogenated to form primary alcohols. The synthesis of 2-ethylhexanol, a structurally similar alcohol, often involves the aldol (B89426) condensation of n-butyraldehyde followed by hydrogenation. A similar pathway can be envisaged for 2-ethylbutanol starting from appropriate precursors.

In the broader context of ester synthesis, catalytic hydrogenation is a key process. For example, the enantioselective hydrogenation of ketoesters is a well-established method for producing chiral hydroxy esters, which are valuable intermediates in the pharmaceutical industry. Studies on the asymmetric hydrogenation of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2-hydroxy-4-phenylbutyrate highlight the use of modified platinum or platinum-iridium catalysts to achieve high yields and enantioselectivity. The reaction conditions, including hydrogen pressure, temperature, and the concentration of the substrate and modifier, are critical parameters that influence the reaction rate and the stereochemical outcome.

Although not a direct route to this compound, the principles of catalytic hydrogenation are fundamental to the production of the raw materials required for its synthesis.

Influence of Alcohol Structure on Esterification Yield and Rate

The structure of the alcohol is a determining factor in the kinetics and equilibrium of esterification reactions. The synthesis of this compound involves the reaction of 2-ethylbutanol with 2-ethylbutyric acid. Both of these molecules possess branched structures, which introduces steric hindrance around the reactive sites.

Generally, the rate of esterification is sensitive to the steric bulk of both the alcohol and the carboxylic acid. The accessibility of the hydroxyl group of the alcohol and the carbonyl group of the acid dictates the ease with which the tetrahedral intermediate is formed during the reaction.

Research into the esterification of various alcohols with carboxylic acids has consistently shown that the reaction rate decreases with increasing steric hindrance. The order of reactivity for alcohols is typically:

primary > secondary > tertiary

This trend is attributed to the increasing number of alkyl groups around the hydroxyl-bearing carbon, which physically obstructs the approach of the carboxylic acid.

In the case of 2-ethylbutanol, which is a primary alcohol, the branching is located at the β-carbon (the second carbon from the hydroxyl group). While this has less of an impact than branching at the α-carbon (as seen in secondary and tertiary alcohols), it still presents more steric hindrance than a straight-chain primary alcohol like n-hexanol. This branching can lead to a slower reaction rate and potentially a lower equilibrium yield compared to the esterification of less hindered primary alcohols.

The following interactive table illustrates the general effect of alcohol structure on the relative rate of esterification.

| Alcohol Type | Example | Branching Position | Relative Esterification Rate |

| Primary (unbranched) | n-Butanol | N/A | High |

| Primary (β-branched) | 2-Ethylbutanol | β-carbon | Moderate |

| Secondary | 2-Butanol | α-carbon | Low |

| Tertiary | tert-Butanol | α-carbon | Very Low |

Note: The relative rates are qualitative and serve to illustrate the general trend.

Studies on the esterification of dicarboxylic acids with various long-chain and branched alcohols have shown that branched esters exhibit different physical properties, such as improved low-temperature performance, which is a desirable characteristic for lubricants. This highlights that while the synthesis might be more challenging due to steric hindrance, the resulting branched esters can have advantageous properties. The esterification of dodecanedioic acid with 2-ethylhexanol, for instance, produces an ester with a significantly lower pour point compared to the ester formed with its linear isomer, n-octanol. This principle applies to this compound, where the branched structure is expected to influence its physical characteristics.

Spectroscopic and Chromatographic Characterization in Research

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopic techniques provide the primary means for probing the molecular structure and dynamics of 2-Ethylbutyl 2-ethylbutyrate at an atomic level. Each method offers unique insights, from the rotational behavior of the molecule in the gas phase to the vibrational modes of its chemical bonds and the fragmentation patterns that reveal its constituent parts.

High-Resolution Microwave Spectroscopy for Conformational Analysis

High-resolution microwave spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase. It measures the absorption of microwave radiation by a molecule, which corresponds to transitions between its rotational energy levels. For flexible molecules like this compound, this method can distinguish between different stable conformations (conformers) and provide highly accurate rotational constants.

Rotational Transition Studies and Large Amplitude Motions

The study of rotational transitions allows for the precise determination of a molecule's moments of inertia, from which its geometry can be derived. Large amplitude motions, such as the rotation around single bonds, can cause splittings in the rotational spectra, providing valuable information about the energy barriers between different molecular shapes. While extensive research has been conducted on the conformational landscape and large amplitude motions of structurally related esters, specific experimental studies on the microwave spectrum and rotational transitions of this compound are not available in the current scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and stereochemistry of the atoms within this compound.

Despite the utility of this technique, publicly accessible, peer-reviewed research containing detailed ¹H or ¹³C NMR spectral data and assignments specifically for this compound is not available.

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| No experimental data available in cited literature. |

| Carbon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| No experimental data available in cited literature. |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. For this compound, a prominent absorption band corresponding to the C=O (carbonyl) stretching vibration of the ester group would be expected, typically in the range of 1735-1750 cm⁻¹. Other bands would correspond to C-O and C-H stretching and bending vibrations.

A review of scientific databases indicates that a specific, experimentally obtained IR spectrum for this compound has not been published in the accessible literature.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| C=O (Ester) | ~1735-1750 |

| C-O (Ester) | ~1150-1250 |

| C-H (sp³) | ~2850-3000 |

| Note: Ranges are typical for esters; no specific experimental data for this compound is available. |

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is another technique used to study the vibrational modes of a molecule. It is complementary to IR spectroscopy, as some vibrational modes that are weak or inactive in IR may be strong in Raman, and vice versa. The C=O stretch of the ester group in this compound would also be observable in a Raman spectrum.

There are no specific experimental Raman spectroscopic studies for this compound found in the available scientific literature.

Mass Spectrometry (MS) in Compound Identification and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. When this compound is ionized, it forms a molecular ion (M⁺) whose mass-to-charge ratio (m/z) corresponds to its molecular weight (200.32 g/mol ). This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. Common fragmentation pathways for esters include cleavage alpha to the carbonyl group and McLafferty rearrangements.

Detailed mass spectra and fragmentation pathway analyses specifically for this compound are not present in the surveyed scientific research databases.

| Fragment Ion (m/z) | Possible Structure / Origin |

|---|---|

| 200 | Molecular Ion [C₁₂H₂₄O₂]⁺ |

| No experimental fragmentation data available in cited literature. |

Chromatographic Separation and Analysis Methodologies

Chromatography is the primary approach for separating this compound from a sample matrix for identification and quantification. The selection of a specific chromatographic technique is dictated by the complexity of the sample and the research objectives.

Gas chromatography (GC) is a fundamental technique for the analysis of volatile compounds such as this compound. In this method, the compound is vaporized and swept by a carrier gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. A detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for detection and quantification.

GC is instrumental for assessing the purity of this compound standards and determining its concentration in various mixtures. The method's high resolution allows for the separation of this ester from other structurally similar compounds, which is critical for accurate compositional analysis in flavor and fragrance research.

Table 1: Physical and Chemical Properties of this compound

This table is interactive. You can sort and search the data.

| Property | Value |

|---|---|

| Molecular Weight | 200.3 g/mol |

| Molecular Formula | C12H24O2 |

| Density | 0.861 g/cm³ |

| Hildebrand Parameter | 16.1 MPa¹/² |

| Dispersion Cohesion Parameter | 14.3 MPa¹/² |

| Polar Cohesion Parameter | 5.8 MPa¹/² |

| Hydrogen Bonding Parameter | 4.7 MPa¹/² |

Data sourced from the CRC Handbook of Solubility Parameters and Other Cohesion Parameters. cohlife.org

For exceptionally complex samples containing hundreds or thousands of volatile compounds, such as essential oils or wine aromas, conventional one-dimensional GC may not provide sufficient separation. Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power. alfa-chemistry.com This technique utilizes two columns with different stationary phases connected by a modulator, which systematically collects and re-injects fractions from the first column into the second.

The primary advantage of GCxGC is its vastly increased peak capacity and resolution. alfa-chemistry.com By separating compounds based on two different chemical properties (e.g., volatility on a non-polar column and polarity on a polar column), co-eluting peaks from the first dimension can be resolved in the second dimension. This results in a structured two-dimensional chromatogram where compounds of the same chemical class, such as esters, alcohols, or terpenes, tend to align in distinct groups, simplifying identification. While specific studies on this compound using this technique are not prominent, its application would allow for its clear separation from other esters and volatile compounds in a complex matrix.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Isotopic Analysis for Origin Determination

Determining the origin of flavor and fragrance compounds is critical for authenticity verification. Compound-Specific Isotope Analysis (CSIA) is a powerful tool for this purpose. perfumerflavorist.comperfumerflavorist.com This technique typically uses a gas chromatograph coupled to an Isotope Ratio Mass Spectrometer (GC-IRMS). The system measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) for individual compounds as they elute from the GC column. dtu.dk

The isotopic signature of a compound like this compound is influenced by its source materials and manufacturing process. frtr.gov For example, the ¹³C/¹²C ratio can differ significantly between compounds derived from C3 plants (like grapes) and C4 plants (like corn or sugarcane), or between those produced via natural fermentation versus chemical synthesis. perfumerflavorist.com These differences arise from isotopic fractionation during biochemical and chemical reactions. perfumerflavorist.com By measuring the stable isotope ratios, CSIA can be used to differentiate between natural and synthetic this compound and potentially trace its geographical origin, which is affected by environmental factors like climate and water sources. dtu.dk

Stable Isotope Ratio Analysis (SIRA) in Differentiating Synthetic and Natural Esters

Stable Isotope Ratio Analysis (SIRA) is a powerful analytical technique employed to differentiate between natural and synthetic sources of flavor compounds, including esters like this compound. nih.govnih.govresearchgate.net This method relies on the principle that the isotopic composition of a compound is a fingerprint of its origin, reflecting the specific botanical and geographical source of its precursors and the processes by which it was formed. The analysis primarily focuses on the stable isotopes of carbon (¹³C/¹²C) and hydrogen (²H/¹H), with their relative abundances expressed in delta (δ) notation in parts per thousand (‰) relative to international standards. nih.gov

The differentiation between natural and synthetic esters is possible due to variations in isotopic fractionation during different formation pathways. Natural this compound is biosynthesized in plants from precursors that have undergone photosynthetic carbon fixation. The two major photosynthetic pathways, C3 (e.g., most fruits, rice, wheat) and C4 (e.g., corn, sugarcane), result in distinct carbon isotope ratios in the final products. C3 plants exhibit a greater discrimination against the heavier ¹³C isotope, leading to more negative δ¹³C values, typically ranging from -24‰ to -34‰. In contrast, C4 plants have δ¹³C values in the range of -10‰ to -20‰.

On the other hand, synthetic this compound is produced from petrochemical starting materials. The manufacturing processes for its precursors, 2-ethylbutanol and 2-ethylbutyric acid, involve different kinetic isotope effects than those in biological systems. This generally results in δ¹³C values for synthetic esters that are distinct from their natural counterparts.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is the primary analytical tool for SIRA of volatile compounds like esters. dshs-koeln.defmach.itnih.gov In this technique, the individual compounds in a sample are first separated by gas chromatography. The separated compounds are then combusted to convert them into simple gases (CO₂ and H₂O), which are subsequently introduced into an isotope ratio mass spectrometer to measure the isotopic ratios. scripps.edu

Detailed Research Findings

While specific research focusing exclusively on the SIRA of this compound is not extensively published, data from studies on structurally similar esters and flavor compounds provide a strong basis for the expected isotopic values. For instance, studies on other fruit esters have established clear ranges for δ¹³C values that allow for the distinction between natural and synthetic origins. nih.govnih.gov

Natural esters derived from C3 plants, which are the most common sources of fruit flavors, will have δ¹³C values in the more negative range. In contrast, synthetic esters, typically derived from petroleum-based starting materials, will have different, often less negative, δ¹³C values. Furthermore, "nature-identical" synthetic esters, which are chemically synthesized but identical to the natural compound, can still be distinguished from their natural counterparts through SIRA.

The following tables present hypothetical yet representative data based on typical values observed for natural and synthetic esters of a similar class to this compound.

Table 1: Representative δ¹³C Values for this compound from Different Origins

| Origin | Precursor Source | Photosynthetic Pathway | Expected δ¹³C Value (‰) |

| Natural | Fruit (e.g., Apple, Pear) | C3 | -25.0 to -35.0 |

| Natural | Sugarcane-derived | C4 | -10.0 to -15.0 |

| Synthetic | Petrochemical | N/A | -28.0 to -32.0 (variable) |

Table 2: Research Findings on δ¹³C and δ²H Values for Structurally Similar Esters

This table summarizes findings for other esters, which can be used as a proxy for what to expect for this compound.

| Compound | Origin | δ¹³C (‰) Range | δ²H (‰) Range | Reference |

| Methyl 2-methylbutanoate | Pineapple (CAM) | -12.8 to -24.4 | -184 to -263 | nih.gov |

| Ethyl 2-methylbutanoate | Pineapple (CAM) | -12.8 to -24.4 | -184 to -263 | nih.gov |

| Methyl hexanoate | Pineapple (CAM) | -12.8 to -24.4 | -118 to -191 | nih.gov |

| Ethyl hexanoate | Pineapple (CAM) | -12.8 to -24.4 | -118 to -191 | nih.gov |

| Synthetic Esters (general) | Petrochemical | -22.7 to -35.9 | -49 to -163 | nih.gov |

These data illustrate that SIRA, by analyzing the stable isotope ratios of carbon and hydrogen, provides a robust methodology for distinguishing between natural and synthetic this compound. The distinct isotopic signatures imparted by the raw material sources (botanical versus petrochemical) and the production processes (biosynthesis versus chemical synthesis) are the foundation of this differentiation. nih.gov

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are foundational in computational chemistry, used to determine the electronic structure, geometry, and energy of molecules. For 2-Ethylbutyl 2-ethylbutyrate, these calculations would elucidate its most stable three-dimensional shapes and the energy barriers between them.

Accurate quantum chemical calculations depend on the chosen theoretical method. Density Functional Theory (DFT) is a widely used approach, but its accuracy is contingent on the selection of the exchange-correlation functional. Similarly, ab initio methods, while computationally more intensive, offer high accuracy.

For esters, it is crucial to benchmark various methods to find the one that best reproduces experimental data or high-level theoretical results. Studies on similar molecules often employ functionals like B3LYP with basis sets such as 6-311G(d,p) to simulate molecular properties. mdpi.com Without experimental data for this compound, a theoretical benchmark would involve comparing results from different functionals (e.g., B3LYP, M06-2X) against a high-accuracy ab initio method like Coupled Cluster (CCSD(T)). This process ensures that the chosen computational model is reliable for further predictions.

Table 1: Illustrative Benchmark Data for a Theoretical Method Comparison This table illustrates the type of data generated in a benchmarking study. The values are hypothetical for this compound.

| Method/Basis Set | Relative Energy (kJ/mol) | Key Dihedral Angle (°) | Computational Cost (Arbitrary Units) |

|---|---|---|---|

| B3LYP/6-31G* | 5.2 | 65.4 | 10 |

| M06-2X/6-311+G** | 1.1 | 61.2 | 50 |

| CCSD(T)/cc-pVTZ (Reference) | 0.0 | 60.8 | 1000 |

Conformational analysis involves identifying all stable low-energy arrangements (conformers) of a molecule and the transition states connecting them. lumenlearning.comlibretexts.org Due to the presence of multiple rotatable single bonds, this compound has a complex conformational landscape. The ethyl groups on both the acid and alcohol portions of the ester introduce significant steric hindrance, which governs the preferred molecular shapes. lumenlearning.com

A thorough analysis would involve a systematic scan of the potential energy surface by rotating key dihedral angles. The results would identify the global minimum energy conformer (the most stable shape) and other local minima. Molecular dynamics (MD) simulations, based on quantum mechanical forces (ab initio MD), could then be used to study the time-evolution of the molecule, revealing how it transitions between different conformations at various temperatures.

Molecular Mechanics Simulations

While quantum methods are highly accurate, their computational cost limits their use to relatively small systems or short timescales. Molecular mechanics (MM) offers a faster, albeit more approximate, alternative. MM uses classical physics and a set of parameters known as a force field to calculate molecular energies.

For a molecule like this compound, MM simulations would be ideal for exploring the conformational landscape more extensively, simulating larger systems (e.g., the ester in a solvent), or studying its behavior over longer periods (nanoseconds to microseconds). A suitable force field (e.g., OPLS, AMBER, or CHARMM) would be selected to model the interactions between atoms. These simulations are particularly useful for understanding physical properties like density and viscosity. researchgate.net

Reactive Force Field (ReaxFF) Molecular Dynamics for Pyrolysis and Combustion Studies

To study chemical reactions such as pyrolysis (thermal decomposition) or combustion, classical force fields are insufficient as they cannot model bond breaking and formation. The Reactive Force Field (ReaxFF) method bridges this gap by using a bond-order formalism that allows chemical bonds to change dynamically.

A ReaxFF simulation of this compound would involve modeling the molecule at high temperatures and observing its decomposition pathways. Such studies can identify initial reaction steps, key intermediates, and final products, providing a detailed atomistic view of complex chemical transformations. researchgate.netacs.org This information is valuable for applications where the thermal stability of the ester is important, such as in its use as a lubricant or biofuel.

Quantitative Structure-Property Relationship (QSPR) Modeling Applications

QSPR modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. chimia.chresearchgate.net These models establish a mathematical relationship between calculated molecular descriptors (e.g., size, shape, electronic properties) and an experimentally measured property. mdpi.com

For this compound, a flavor and fragrance compound, QSPR models could be developed to predict properties like boiling point, vapor pressure, or sensory attributes. nih.gov For instance, a model could correlate descriptors calculated for a series of branched esters with their known flash points to predict the flash point of this compound. nih.gov These models are powerful tools in chemical design and risk assessment, allowing for rapid property estimation without the need for extensive experimentation. mdpi.comnih.gov

Table 2: Example of Descriptors Used in QSPR Modeling This table shows typical molecular descriptors that would be calculated for this compound in a QSPR study.

| Descriptor Type | Example Descriptor | Predicted Property |

|---|---|---|

| Topological | Wiener Index | Boiling Point |

| Geometrical | Molecular Surface Area | Solubility |

| Electronic | Dipole Moment | Volatility |

| Quantum-Chemical | HOMO/LUMO Energies | Reactivity |

Molecular Docking in Biocatalysis Mechanism Elucidation

Esters like this compound can be synthesized or hydrolyzed by enzymes, particularly lipases. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as the ester) when bound to a second (a receptor, such as an enzyme's active site). mdpi.com

Docking simulations of this compound with a lipase (B570770) would help elucidate the mechanism of its enzymatic synthesis or breakdown. The simulation would predict the binding pose of the ester within the enzyme's active site, identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. researchgate.net The binding energy calculated from these simulations can provide an estimate of the binding affinity, helping to explain the enzyme's specificity for this particular substrate compared to other esters. mdpi.com This knowledge is crucial for designing more efficient biocatalytic processes.

Advanced Applications and Functional Material Research

Research in Biofuel Chemistry and Combustion Science

As an oxygenated organic compound, 2-Ethylbutyl 2-ethylbutyrate holds potential as a biofuel or a fuel additive. The presence of oxygen within its molecular structure can promote more complete combustion, potentially leading to a reduction in particulate matter and carbon monoxide emissions compared to conventional hydrocarbon fuels. Research into esters with similar structures provides a framework for understanding its likely performance and combustion characteristics.

Investigation of Ignition Delay and Combustion Kinetics

Ignition delay is a critical parameter in engine combustion, representing the period between the start of injection and the start of combustion. This characteristic is quantified by the cetane number for diesel fuels. Research on a wide range of fatty acid esters has shown that the cetane numbers are not significantly affected by branching in the alcohol component of the molecule osti.gov. For instance, studies on 2-ethylhexyl esters (which feature a similar branched structure to the 2-ethylbutyl group) indicate that their ignition properties are comparable to their straight-chain counterparts osti.gov. This suggests that the branched nature of this compound would likely result in an ignition delay that is not dramatically different from a straight-chain C12 ester, with unsaturation in the fatty acid chain being a more dominant factor in lowering cetane numbers osti.gov.

The combustion kinetics of esters are influenced by their molecular structure. Shorter carbon chain fatty acids tend to break down more rapidly into smaller molecules, allowing them to burn at a faster rate researchgate.net. As a C12 ester, this compound's combustion would involve complex reaction pathways, but its relatively moderate chain length is favorable for biofuel applications.

Fuel Blend Performance and Engine Combustion Characteristics

When blended with conventional fuels, esters can significantly alter engine performance and emission profiles. The addition of oxygenates like esters to diesel or gasoline can lead to improved combustion efficiency. Studies on various ester blends have demonstrated potential benefits, including reductions in brake-specific fuel consumption (BSFC) and increases in brake thermal efficiency (BTE) mdpi.com.

However, the impact on emissions can be complex. The use of oxygenated additives often leads to a notable decrease in carbon monoxide (CO), unburned hydrocarbons (HC), and smoke or soot emissions due to more complete fuel combustion mdpi.commatec-conferences.org. Conversely, nitrogen oxide (NOx) emissions can sometimes increase, although this is not always the case and depends heavily on the specific blend, engine conditions, and the presence of other additives mdpi.commatec-conferences.org. For example, the addition of cetane improvers like 2-ethylhexyl nitrate (B79036) (2-EHN) to biodiesel blends has been shown to effectively reduce NOx while also lowering CO and HC emissions mdpi.com. Given its structure, blending this compound into diesel fuel could be expected to follow these general trends, contributing to cleaner combustion while requiring careful blend formulation to manage NOx output.

Biolubricant Development and Tribological Performance Studies

Synthetic esters are a well-established class of high-performance lubricants, valued for their thermal stability, biodegradability, and excellent lubricity mascherpa.itmachinerylubrication.com. The branched structure of this compound is particularly significant in lubricant design, as it strongly influences low-temperature performance and tribological characteristics.

Lubrication Properties and Friction Coefficient Analysis

The effectiveness of a lubricant is determined by its ability to form a protective film on metal surfaces, reducing friction and wear. The polarity of ester molecules allows them to adsorb onto metallic surfaces, creating a durable boundary layer that lowers the coefficient of friction (COF) ukm.my.

While some studies suggest that branched esters may have slightly higher shear stress and friction forces compared to their linear counterparts, other research demonstrates excellent lubrication from branched structures mdpi.com. For instance, dicarboxylate esters synthesized with branched alcohols, including a compound with a 2-ethylbutyl group, have been shown to provide good boundary lubrication with a low COF at both 40°C and 100°C ukm.myresearchgate.net. This indicates that the molecular structure of this compound is conducive to forming an effective lubricating film.

The table below presents friction coefficient data for related branched dicarboxylate esters, illustrating the typical performance of such structures.

| Compound Name | Test Temperature (°C) | Coefficient of Friction (µ) |

| Di(2-butyloctyl) succinate | 40 | 0.34 |

| Di(2-butyloctyl) dodecanedioate (B1236620) | 40 | 0.22 |

| Di(2-butyloctyl) succinate | 100 | 0.25 |

| Di(2-butyloctyl) dodecanedioate | 100 | 0.18 |

This data is based on research on di(2-butyloctyl) dicarboxylate esters and is presented as representative of the performance of branched synthetic esters researchgate.net.

Low-Temperature Rheological Behavior

One of the most significant advantages of using branched esters in lubricant formulations is the improvement of low-temperature properties, particularly the pour point—the lowest temperature at which the oil will still flow semanticscholar.org. The branching in the molecular structure disrupts the formation of wax crystals at low temperatures, which would otherwise cause the lubricant to solidify researchgate.netzslubes.com.

Research on synthetic esters has explicitly demonstrated the effectiveness of the 2-ethylbutyl group in lowering the pour point. Studies on azelate esters, for example, have recorded exceptionally low pour points for esters synthesized with branched alcohols. This excellent cold-flow performance is critical for applications in cold climates or in systems that experience cold starts.

The table below shows the measured pour points for two different synthetic esters that incorporate the 2-ethylbutyl structure, highlighting their superior low-temperature characteristics.

| Compound Name | Pour Point (°C) |

| Di-2-ethylbutyl azelate | -50 |

| Di-2-ethylbutyl dodecanedioate | Not specified, but noted for good low-temperature properties |

Data sourced from studies on azelate and dodecanedioate esters ukm.myresearchgate.net.

Compatibility with Industrial Lubricants

In many industrial applications, lubricants are blended to achieve a specific balance of properties. The compatibility of a synthetic ester with other base oils, such as conventional mineral oils or other synthetics like polyalphaolefins (PAOs), is therefore crucial. Synthetic esters are known for their good solvency, which allows them to dissolve additives and keep them suspended, as well as to be miscible with other base stocks youtube.com.

Diesters, a class to which this compound belongs, are frequently used as co-base stocks with hydrocarbon oils. Their addition can improve the solubility of performance additives and enhance seal compatibility, preventing seals from shrinking or cracking zslubes.com. It is reported that synthetic esters are perfectly miscible and compatible with mineral hydraulic oils mascherpa.it. This high level of compatibility makes esters like this compound versatile components for formulating advanced industrial and automotive lubricants.

Role as a Chemical Intermediate in Advanced Organic Synthesis

As an ester, this compound possesses reactive sites that allow it to serve as a precursor in the synthesis of other molecules. Its branched structure offers unique steric and electronic properties that can be exploited in the design of novel compounds.

Currently, there is limited direct evidence in peer-reviewed literature to suggest that this compound is a widely used precursor in the synthesis of pharmaceutical compounds. However, analytical methods for its detection and separation, such as reverse-phase high-performance liquid chromatography (HPLC), have been developed and are deemed suitable for pharmacokinetic studies sielc.com. Pharmacokinetics, the study of how the body interacts with a substance, is a critical aspect of drug development. The availability of such analytical methods is a prerequisite for investigating a compound's potential in medicinal chemistry.

While direct synthetic pathways from this compound to active pharmaceutical ingredients (APIs) are not readily documented, the broader class of esters is fundamental in drug synthesis. For context, the related compound, ethyl (R)-2-hydroxy-4-phenylbutyrate, is a known intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors researchgate.net. The potential for this compound to be utilized in a similar capacity remains a subject for future research.

The chemical structure of this compound allows for several types of reactions to synthesize other specialty chemicals. As an ester, it can undergo transesterification, where the 2-ethylbutyl group is exchanged with another alcohol, to produce a different ester and 2-ethylbutanol. It can also be hydrolyzed to yield 2-ethylbutyric acid and 2-ethylbutanol.

While specific industrial applications of these reactions with this compound are not extensively documented, the synthesis of this compound itself from 2-ethylbutanol and 2-ethylbutyric acid is known guidechem.com. This suggests that the reverse reaction, hydrolysis, is chemically feasible and could be employed to generate these precursors for other syntheses. The derivatives, such as 2-ethylbutyric acid, are utilized in the production of plasticizers and other esters chemimpex.com.

Solvent Properties in Advanced Material Processing

The molecular structure of this compound, being a moderately polar and non-hydrogen bonding ester, suggests its potential as a solvent in various applications, including in the formulation of polymers and coatings.

Detailed studies on the dissolution mechanisms of this compound in specific polymer and coating formulations are not widely available in the public domain. However, the solvent properties of similar esters, such as ethyl 2-ethylbutyrate, are recognized in the paint and coating industry chemimpex.com.

The dissolution of a polymer by a solvent is governed by the principle of "like dissolves like," where the intermolecular forces of the solvent and polymer must be compatible. For a non-polar to moderately polar polymer, the van der Waals forces and dipole-dipole interactions of an ester like this compound would facilitate the disentanglement of polymer chains and their solvation. The branched alkyl groups of this ester would influence its viscosity and evaporation rate, which are critical parameters in coating applications, affecting the flow, leveling, and drying time of the film. Further research is needed to characterize its specific performance in this area.

Research into Flavor and Fragrance Science

The sensory properties of esters are of significant interest to the flavor and fragrance industry. The size and shape of the molecule play a crucial role in how it interacts with olfactory receptors.

Specific research on the structure-activity relationships (SAR) of this compound in sensory perception is not extensively published. However, the general principles of SAR in fragrance chemistry can be applied. The odor of an ester is determined by the size and shape of its alcohol and carboxylic acid components.

The closely related and often confused compound, ethyl 2-ethylbutyrate, is known for its fruity, apple-like, and pineapple-like aroma nih.gov. It is used as a flavoring agent in various food products chemimpex.com. For this compound, the larger 2-ethylbutyl group, compared to the ethyl group in ethyl 2-ethylbutyrate, would be expected to alter the molecule's interaction with olfactory receptors, likely resulting in a different odor profile. The increased molecular weight and size would likely lead to a lower volatility and a higher boiling point, which could affect the release of the fragrance from a product.

A comparison of the properties of this compound and the related Ethyl 2-ethylbutyrate is provided in the table below.

| Property | This compound | Ethyl 2-ethylbutyrate |

| CAS Number | 55145-34-1 sielc.com | 2983-38-2 chemimpex.com |

| Molecular Formula | C12H24O2 sielc.com | C8H16O2 chemimpex.com |

| Molecular Weight | 200.32 g/mol sielc.com | 144.21 g/mol chemimpex.com |

| Boiling Point | 222°C at 760 mmHg guidechem.com | 151-153°C chemimpex.com |

| Flash Point | 91.8°C guidechem.com | 46.67°C thegoodscentscompany.com |

| LogP | 4.31 sielc.com | 2.667 (est.) thegoodscentscompany.com |

| Sensory Profile | Not well-documented | Fruity, apple, pineapple nih.gov |

Further empirical studies are required to fully characterize the sensory profile of this compound and to establish a detailed structure-activity relationship.

Investigation as a Plasticizer in Polymer Science

In the field of polymer science, the selection of a suitable plasticizer is crucial for modifying the physical properties of a polymer to enhance its flexibility and durability. The compatibility between a polymer and a plasticizer is governed by their physicochemical properties, particularly their cohesion parameters.

This compound has been characterized in contexts relevant to its potential use as a plasticizer. The CRC Handbook of Solubility Parameters and Other Cohesion Parameters includes data for this compound, which is essential for predicting its miscibility and interaction with various polymers. cohlife.org Such parameters are fundamental in materials science for screening potential plasticizers before extensive empirical testing.

The inclusion of this compound in this authoritative compilation indicates its relevance and consideration within the chemical and polymer industries. cohlife.org The data allows researchers and formulators to model its behavior and compatibility with polymer matrices, a critical step in the development of new plasticized materials.

Below is a table of the relevant physicochemical parameters for this compound as listed in the handbook. cohlife.org

| Property | Value | Unit |

| Molar Volume | 200.3 | cm³/mol |

| Density | 0.861 | g/cm³ |

| Dispersion Cohesion Parameter | 14.3 | MPa¹/² |

| Polar Cohesion Parameter | 5.8 | MPa¹/² |

| Hydrogen Bonding Cohesion Parameter | 4.7 | MPa¹/² |

| Hildebrand Solubility Parameter | 16.1 | MPa¹/² |

Data sourced from the CRC Handbook of Solubility Parameters and Other Cohesion Parameters. cohlife.org

Environmental Aspects and Degradation Research

Metabolic Pathways and Biotransformation Studies

Direct metabolic studies on 2-Ethylbutyl 2-ethylbutyrate are not extensively documented in scientific literature. However, the metabolic pathway can be predicted based on the known biotransformation of similar organic esters. The initial and most crucial step in the metabolism of esters is hydrolysis, catalyzed by esterase enzymes present in a wide range of microorganisms. This reaction breaks the ester bond, yielding the parent alcohol and carboxylic acid.

Hydrolysis: The enzymatic hydrolysis of this compound would result in the formation of 2-ethylbutanol and 2-ethylbutyric acid.

this compound + H₂O → 2-Ethylbutanol + 2-Ethylbutyric Acid

This process is a common detoxification pathway in many organisms and a key step in the environmental degradation of esters. lumenlearning.com

Metabolism of 2-Ethylbutanol: Following hydrolysis, the resulting 2-ethylbutanol would likely undergo oxidation. Studies on similar branched-chain alcohols, such as 2-ethylhexanol, have shown that they are readily metabolized. regulations.govnih.govnih.govwikipedia.org The primary alcohol group is first oxidized to an aldehyde, which is then further oxidized to the corresponding carboxylic acid, 2-ethylbutyric acid. This acid can then enter central metabolic pathways, such as the fatty acid metabolism pathway, and be further broken down. hmdb.ca In some cases, branched alcohols can be excreted as glucuronide conjugates. annualreviews.org

Metabolism of 2-Ethylbutyric Acid: 2-Ethylbutyric acid, the other product of hydrolysis, is a branched-chain fatty acid. hmdb.canih.gov Its metabolism is expected to follow the pathways of other branched-chain fatty acids. This can involve beta-oxidation, although the presence of branching at the alpha-position may slow down this process compared to straight-chain fatty acids. nih.gov Eventually, it would be degraded to smaller molecules that can be utilized by the organism for energy or assimilated into cellular components. 2-Ethylbutyric acid itself has been reported to be a flavoring agent and has been found in various natural sources. chemicalbook.com

Environmental Fate and Persistence Modeling

The environmental fate of a chemical is determined by its transport, partitioning, and transformation in various environmental compartments, including soil, water, and air. For this compound, its persistence will be largely dependent on its susceptibility to biodegradation and hydrolysis.

Biodegradation: Based on the general behavior of fatty acid esters, this compound is expected to be biodegradable. lyellcollection.orgiea-amf.org Microorganisms in soil and water possess the necessary enzymes to hydrolyze the ester and metabolize its constituents. The rate of biodegradation can be influenced by environmental factors such as temperature, pH, oxygen availability, and the microbial community present. The branching in both the alcohol and acid components of this compound might lead to a slower degradation rate compared to linear esters of a similar molecular weight. nih.govnih.gov

Mobility and Sorption: The mobility of this compound in the environment is influenced by its sorption to soil and sediment particles. The soil adsorption coefficient (Koc) is a key parameter used to predict this behavior. epa.gov For hydrophobic organic compounds like esters, sorption is primarily driven by partitioning into soil organic matter. uantwerpen.beresearchgate.netmdpi.com While a measured Koc for this compound is not readily available, it can be estimated using its octanol-water partition coefficient (LogP). Esters with longer and more branched alkyl chains tend to be more hydrophobic and thus exhibit stronger sorption to soil, which reduces their mobility and leaching potential into groundwater. nih.govawsjournal.org

Hydrolysis: In addition to microbial degradation, chemical hydrolysis can also contribute to the breakdown of this compound in the environment, particularly in aqueous systems. The rate of hydrolysis is dependent on pH and temperature. Ester hydrolysis can be catalyzed by both acids and bases. lumenlearning.com Under typical environmental pH conditions, the rate of abiotic hydrolysis is generally slower than microbial degradation for readily biodegradable esters.

Persistence Modeling: Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate and persistence of chemicals when experimental data are scarce. acs.orguci.edumdpi.comnih.govresearchgate.net These models use the molecular structure of a compound to estimate its physicochemical properties and biodegradability. For this compound, QSAR models could be employed to predict key parameters such as its biodegradability half-life, soil adsorption coefficient, and potential for bioaccumulation. The European REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation encourages the use of such predictive models to assess the environmental risk of chemicals. nih.gov Various software tools, such as the Estimation Programs Interface (EPI) Suite™, can be used to estimate these environmental fate properties. epa.govepa.gov These models provide a screening-level assessment of a chemical's likely environmental behavior and can help identify compounds that may be persistent or pose an environmental risk.

Conclusion and Future Research Directions

Summary of Current Research Paradigms

Current research on esters structurally similar to 2-Ethylbutyl 2-ethylbutyrate is primarily centered on their synthesis, characterization, and application as specialty chemicals. The dominant synthesis paradigm remains chemical esterification, often involving the reaction of an alcohol with a carboxylic acid in the presence of a catalyst. However, a significant and modern research thrust is the adoption of "green chemistry" principles, particularly through enzymatic synthesis. nih.gov Lipase-catalyzed esterification and transesterification are frequently investigated as they offer environmentally benign alternatives to conventional chemical methods, allowing for the production of esters that can be labeled as "natural". nih.gov

Another key paradigm involves the detailed physicochemical and structural characterization of these compounds. Researchers employ advanced analytical techniques to understand the molecule's properties. For instance, studies on related esters use methods like high-performance liquid chromatography (HPLC) for separation and analysis. sielc.com Furthermore, sophisticated spectroscopic and computational methods are used to investigate the conformational landscape and molecular dynamics of esters, which provides insight into their physical properties. researchgate.net Research into branched-chain esters, a category that includes this compound, often focuses on how their branched structure influences properties like pour point and viscosity, which is crucial for their application as lubricants or fuel additives. srce.hr In the realm of natural products, a major research paradigm is deciphering the biosynthetic pathways of branched-chain esters in fruits to understand how these important flavor and aroma compounds are produced in nature. acs.orgnih.gov

Emerging Research Avenues and Challenges

Emerging research is branching into novel applications and more sustainable production methods for esters like this compound. One of the most promising avenues is their use as high-performance, biodegradable lubricants and as additives for biofuels. srce.hr The branched structure of these esters can significantly lower the crystallization temperature of biodiesel, improving its cold-weather performance. semanticscholar.org Research into diesters with branched components has shown they can exhibit excellent oxidative stability and low-temperature properties, making them promising for industrial lubricant applications. researchgate.net

A significant challenge lies in the industrial scale-up of environmentally friendly synthesis methods. nih.gov While enzymatic synthesis using lipases shows great promise, optimizing conditions for biocatalyst stability, reaction time, and yield remains an active area of research. nih.gov For example, the use of ultrasonic irradiation to accelerate enzymatic esterification is being explored to reduce production time. nih.gov Another challenge is the limited research focus on medium and long-chain branched esters compared to their more common counterparts. srce.hr Future research will need to address this gap by systematically synthesizing and characterizing a wider range of these compounds to fully understand their structure-property relationships. Furthermore, as these compounds see wider use, understanding their lifecycle and biodegradation pathways in the environment will become increasingly critical.

Interdisciplinary Research Prospects

The unique properties of this compound and related branched esters open up several avenues for interdisciplinary research.

Materials Science and Engineering: There is significant potential in exploring these esters as next-generation biolubricants and hydraulic fluids. srce.hr Collaborative research between chemists and mechanical engineers could lead to the development of specialized fluids for advanced machinery, focusing on biodegradability and performance under extreme temperatures. semanticscholar.orgresearchgate.net Their properties also suggest potential use as eco-friendly plasticizers or solvents in polymer chemistry.

Food Science and Biotechnology: The study of branched-chain esters is inherently linked to food science, as they are key components of fruit aromas. nih.gov Interdisciplinary work involving analytical chemists, molecular biologists, and food scientists could focus on manipulating the biosynthetic pathways in fruits to enhance desirable flavor profiles. acs.org Additionally, biotechnological approaches, such as using whole-cell catalysis, could be optimized for the large-scale production of "natural" flavor ingredients.

Environmental Science: As the use of biodegradable, ester-based industrial fluids grows, collaboration with environmental scientists and toxicologists will be essential. This research would focus on assessing the environmental fate, biodegradability, and potential ecological impact of these compounds, ensuring their sustainability.

Entomology and Agriculture: Many simple esters function as insect pheromones or attractants. Future research could investigate the potential of this compound and similar compounds in agricultural applications, such as in pest management systems or as attractants for beneficial insects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.